5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methoxy group, and a naphthyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the sulfonamide group.
Fluorination: Introduction of the fluorine atom.
Methoxylation: Introduction of the methoxy group.
Naphthylation: Attachment of the naphthyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzonitrile: Similar in structure but with a nitrile group instead of a sulfonamide group.
5-fluoro-2-methoxyphenol: Contains a hydroxyl group instead of a sulfonamide group.
5-fluoro-2-methoxybenzaldehyde: Contains an aldehyde group instead of a sulfonamide group.
Uniqueness
5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide is unique due to the combination of its functional groups and the presence of the naphthyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-naphthalen-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3S/c1-22-16-9-7-14(18)11-17(16)23(20,21)19-15-8-6-12-4-2-3-5-13(12)10-15/h2-11,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPWTGXJJRZBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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